2-Bromo-5-hydroxynicotinaldehyde
Description
2-Bromo-5-hydroxynicotinaldehyde (systematic name: 2-bromo-5-hydroxypyridine-3-carbaldehyde) is a brominated nicotinaldehyde derivative featuring a hydroxyl group at the 5-position and a bromine atom at the 2-position of the pyridine ring.
Properties
Molecular Formula |
C6H4BrNO2 |
|---|---|
Molecular Weight |
202.01 g/mol |
IUPAC Name |
2-bromo-5-hydroxypyridine-3-carbaldehyde |
InChI |
InChI=1S/C6H4BrNO2/c7-6-4(3-9)1-5(10)2-8-6/h1-3,10H |
InChI Key |
RCBPPURWHBVDEI-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC(=C1C=O)Br)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-5-hydroxynicotinaldehyde typically involves the bromination of 5-hydroxynicotinaldehyde. One common method includes the use of bromine in the presence of a solvent like dichloromethane. The reaction is carried out at low temperatures to control the reactivity of bromine and ensure selective bromination at the desired position .
Industrial Production Methods: Industrial production of 2-Bromo-5-hydroxynicotinaldehyde follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, including temperature, solvent choice, and bromine concentration, to maximize yield and purity. The final product is often purified through recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-5-hydroxynicotinaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The bromine atom can be substituted with other nucleophiles in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines or thiols can replace the bromine atom under appropriate conditions.
Major Products:
Oxidation: 2-Bromo-5-hydroxynicotinic acid.
Reduction: 2-Bromo-5-hydroxy-3-pyridinemethanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Bromo-5-hydroxynicotinaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a precursor in the synthesis of biologically active compounds.
Medicine: It is involved in the development of pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action of 2-Bromo-5-hydroxynicotinaldehyde involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of certain enzymes or receptors, depending on its structural configuration. The bromine and hydroxyl groups play crucial roles in its binding affinity and specificity towards these targets .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares 2-Bromo-5-hydroxynicotinaldehyde with its closest structural analogs, focusing on molecular composition, substituent effects, and applications:
Key Insights:
Substituent Position and Reactivity :
- The hydroxyl group at C5 in 2-bromo-5-hydroxynicotinaldehyde enhances hydrogen-bonding capacity compared to methyl (1289001-34-8) or chlorine (228251-24-9) substituents, improving solubility in polar solvents .
- Bromine at C2 vs. C5/C6 (e.g., 1150561-81-1) alters steric effects in cross-coupling reactions, influencing selectivity in palladium-catalyzed couplings .
Functional Group Impact: The aldehyde group (CHO) in nicotinaldehydes facilitates nucleophilic additions, whereas carboxylic acid derivatives (1227571-09-6) are better suited for coordination chemistry .
Applications :
Biological Activity
2-Bromo-5-hydroxynicotinaldehyde is a compound that belongs to the family of pyridine derivatives, characterized by its unique chemical structure which includes a bromine atom at the 2-position and a hydroxyl group at the 5-position of the nicotinaldehyde framework. This compound has garnered attention due to its potential biological activities, although research is still in the early stages.
- Molecular Formula : C₆H₄BrN₃O
- Molecular Weight : Approximately 202.01 g/mol
- Appearance : Light yellow crystalline solid
- Solubility : Soluble in organic solvents; generally insoluble in water
Synthesis Methods
The synthesis of 2-Bromo-5-hydroxynicotinaldehyde typically involves several steps, often utilizing Grignard reagents for selective functionalization on the pyridine ring. This method allows for precise control over the resulting compound's structure and properties.
Biological Activity Overview
Initial studies suggest that 2-Bromo-5-hydroxynicotinaldehyde may interact with specific receptors or enzymes involved in various metabolic pathways. However, comprehensive studies are necessary to fully elucidate these interactions and their implications for drug development.
Potential Biological Interactions
- Enzyme Inhibition : There is preliminary evidence suggesting that this compound may inhibit certain enzymes, although specific targets have yet to be clearly identified. For instance, compounds with similar structures have shown varying degrees of inhibition against glutathione S-transferases (GSTs), which play crucial roles in detoxification processes .
- Receptor Modulation : The potential for receptor modulation remains an area of interest, particularly in relation to metabolic and signaling pathways influenced by nicotinic compounds.
Comparative Analysis with Similar Compounds
A comparative analysis with structurally similar compounds can provide insights into the biological activity of 2-Bromo-5-hydroxynicotinaldehyde. Below is a table summarizing similar compounds and their unique features:
| Compound Name | Similarity | Unique Features |
|---|---|---|
| 2-Bromo-4-hydroxynicotinaldehyde | 0.93 | Hydroxyl group at position 4 |
| 6-Bromo-4-hydroxynicotinaldehyde | 0.93 | Hydroxyl group at position 4, bromine at position 6 |
| 2-Bromo-4-methoxynicotinaldehyde | 0.92 | Methoxy group instead of hydroxyl |
| 2-Bromo-5-hydroxyisonicotinaldehyde | 0.85 | Isomeric form with different nitrogen positioning |
| 6-Bromo-4-methoxynicotinaldehyde | 0.85 | Contains methoxy group at position 4 |
These compounds exhibit varying biological activities and chemical reactivities due to differences in functional groups and their positions on the pyridine ring.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
